molecular formula C7H7N5O3S B2958265 2-{4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl}acetic acid CAS No. 478077-99-5

2-{4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B2958265
CAS No.: 478077-99-5
M. Wt: 241.23
InChI Key: ZBHPLZHLBZHZAS-UHFFFAOYSA-N
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Description

2-{4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiazolidinone ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl}acetic acid typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions to form the triazole ring

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Advanced techniques such as continuous flow synthesis and the use of catalysts may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-{4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, or reduce the triazole ring to a dihydrotriazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrotriazoles .

Scientific Research Applications

2-{4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl}acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-{4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl}acetic acid is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity

Properties

IUPAC Name

2-[4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3S/c13-5-2-16-7(12(5)1-6(14)15)10-11-3-8-9-4-11/h3-4H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHPLZHLBZHZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=NN2C=NN=C2)S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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